molecular formula C16H22N2O6S B2374970 (2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid CAS No. 1212420-14-8

(2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid

Cat. No.: B2374970
CAS No.: 1212420-14-8
M. Wt: 370.42
InChI Key: MNHXDDYWQNXWBX-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid is a complex organic compound with a unique structure that includes a piperidine ring, a methoxyphenyl group, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid typically involves multiple steps, including the formation of the piperidine ring, the introduction of the methoxyphenyl group, and the addition of the sulfonyl group. Common reagents used in these reactions include piperidine, methoxybenzene, and sulfonyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control of reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while substitution of the methoxy group can result in various substituted derivatives.

Scientific Research Applications

(2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]butanoic Acid
  • (2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]pentanoic Acid

Uniqueness

Compared to similar compounds, (2S)-2-{[1-(4-methoxybenzenesulfonyl)piperidin-4-yl]formamido}propanoic acid has unique structural features that confer specific chemical and biological properties. For example, the presence of the methoxyphenyl group and the sulfonyl group can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

(2S)-2-[[1-(4-methoxyphenyl)sulfonylpiperidine-4-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-11(16(20)21)17-15(19)12-7-9-18(10-8-12)25(22,23)14-5-3-13(24-2)4-6-14/h3-6,11-12H,7-10H2,1-2H3,(H,17,19)(H,20,21)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNHXDDYWQNXWBX-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.